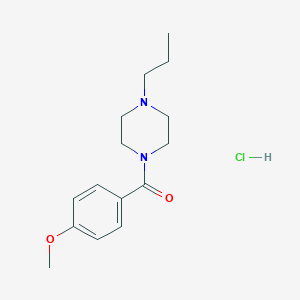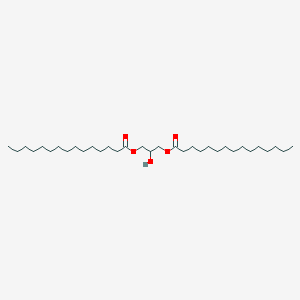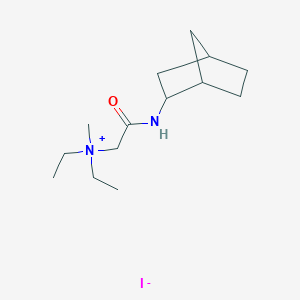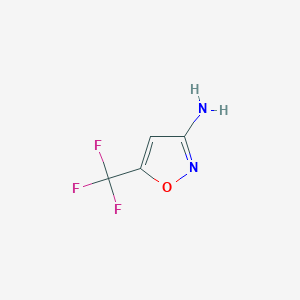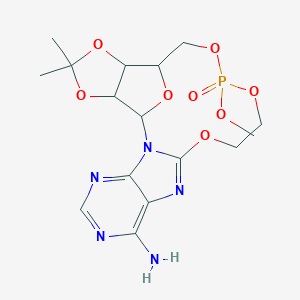![molecular formula C16H24O5 B025422 3-[(1R,2R,3R)-3-hydroxy-2-[(1E,5Z)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]propanoic acid CAS No. 105450-12-2](/img/structure/B25422.png)
3-[(1R,2R,3R)-3-hydroxy-2-[(1E,5Z)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Delta-17-Tetranorprostaglandin E1, also known as 7,11-dihydroxy-5-ketotetranorprosta-9,13-dienoic acid, is a metabolite of prostaglandin E1. Prostaglandins are a group of physiologically active lipid compounds having diverse hormone-like effects in animals. Delta-17-Tetranorprostaglandin E1 is involved in various biological processes and has significant implications in medical and scientific research .
準備方法
The preparation of delta-17-Tetranorprostaglandin E1 involves several synthetic routes. One common method includes the use of prostaglandin E1 as a starting material. The synthetic route typically involves multiple steps, including oxidation and reduction reactions, to achieve the desired compound. Industrial production methods often employ advanced techniques such as liquid-liquid extraction and nanoemulsion formulations to enhance the stability and bioavailability of the compound .
化学反応の分析
Delta-17-Tetranorprostaglandin E1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of delta-17-Tetranorprostaglandin E1 can lead to the formation of different hydroxylated derivatives .
科学的研究の応用
Delta-17-Tetranorprostaglandin E1 has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying prostaglandin metabolism. In biology, it plays a role in understanding the physiological effects of prostaglandins on various tissues. In medicine, delta-17-Tetranorprostaglandin E1 is investigated for its potential therapeutic effects, particularly in the treatment of pulmonary arterial hypertension and other vascular diseases. Additionally, it has industrial applications in the formulation of pharmaceuticals and other bioactive compounds .
作用機序
The mechanism of action of delta-17-Tetranorprostaglandin E1 involves its interaction with specific prostaglandin receptors. Upon binding to these receptors, it activates various signaling pathways that lead to vasodilation, inhibition of platelet aggregation, and modulation of inflammatory responses. The molecular targets include vascular smooth muscle cells and endothelial cells, which play a crucial role in maintaining vascular homeostasis .
類似化合物との比較
Delta-17-Tetranorprostaglandin E1 is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include other prostaglandin metabolites such as delta-17-Tetranorprostaglandin F2alpha and delta-17-Tetranorprostaglandin D2. These compounds share similar metabolic pathways but differ in their specific physiological effects and receptor affinities. Delta-17-Tetranorprostaglandin E1 is particularly noted for its potent vasodilatory effects and its role in modulating vascular inflammation .
特性
CAS番号 |
105450-12-2 |
|---|---|
分子式 |
C16H24O5 |
分子量 |
296.36 g/mol |
IUPAC名 |
3-[(1R,2R,3R)-3-hydroxy-2-[(1E,5Z)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]propanoic acid |
InChI |
InChI=1S/C16H24O5/c1-2-3-4-5-11(17)6-7-12-13(8-9-16(20)21)15(19)10-14(12)18/h3-4,6-7,11-14,17-18H,2,5,8-10H2,1H3,(H,20,21)/b4-3-,7-6+/t11?,12-,13-,14-/m1/s1 |
InChIキー |
JRYMJBMHPBGQQB-FZFLTDLBSA-N |
異性体SMILES |
CC/C=C\CC(/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCC(=O)O)O)O |
SMILES |
CCC=CCC(C=CC1C(CC(=O)C1CCC(=O)O)O)O |
正規SMILES |
CCC=CCC(C=CC1C(CC(=O)C1CCC(=O)O)O)O |
同義語 |
7,11-DHKPA 7,11-dihydroxy-5-ketotetranorprosta-9,13-dienoic acid delta-17-tetranor-PGE1 delta-17-tetranorprostaglandin E1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-methylidene-1,4-dioxaspiro[4.5]decane](/img/structure/B25346.png)
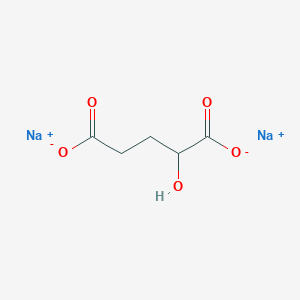
![5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane](/img/structure/B25349.png)
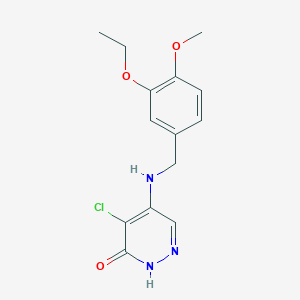
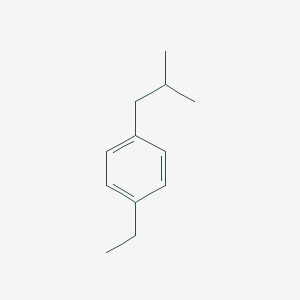
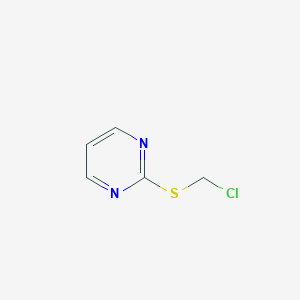
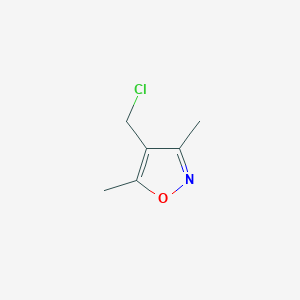

![des-His1-[Glu9]-Glucagon (1-29) amide](/img/structure/B25362.png)
